
CDDO-Im
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CDDO-Imidazolide typically begins with oleanolic acid as the starting material. The process involves multiple steps, including oxidation, cyano addition, and imidazole formation . The key steps are:
Oxidation: Oleanolic acid is oxidized to form 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid.
Cyano Addition: The cyano group is introduced to the molecule.
Imidazole Formation: The final step involves the formation of the imidazole ring, resulting in CDDO-Imidazolide.
Industrial Production Methods
Industrial production of CDDO-Imidazolide involves optimizing the synthetic route to ensure high yield and purity. The process is designed to be cost-effective and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Structural Features and Reactive Sites
CDDO-Im’s reactivity arises from two key functional groups:
-
A and C rings : Contain α,β-unsaturated ketones that act as Michael acceptors, reacting with cysteine thiols through reversible thio-alkylation .
-
C-28 imidazolide : A highly reactive acylating agent that forms irreversible bonds with lysine, arginine, serine, and tyrosine residues via nucleophilic substitution .
This bifunctional design enables both monofunctional adducts (single-site modifications) and cross-linked adducts (bridging two residues) .
Michael Addition (Thio-Alkylation)
This compound reacts with cysteine residues via Michael addition at the A-ring (C1 position). This reversible reaction disrupts protein-protein interactions, such as Keap1-Nrf2 binding .
Acylation via Imidazolide
The imidazolide group undergoes nucleophilic acyl substitution with:
-
Lysine ε-amino groups
-
Arginine guanidinium groups
-
Serine/tyrosine hydroxyl groups
For example, this compound acylates Lys413 in GSTP (glutathione S-transferase pi) and Tyr85 in Keap1, forming stable adducts .
Cross-Linked Adducts
At higher concentrations (>100 nM), this compound bridges adjacent residues:
Protein | Cross-Linked Residues | Adduct Type |
---|---|---|
GSTP | Cys47-Ser46 | Acyl-alkyl |
GSTP | Arg13-Cys14 | Acyl-alkyl |
Keap1 | Cys273-Tyr85 | Acyl-alkyl |
These adducts alter protein conformation and function .
Concentration-Dependent Reactivity Patterns
This compound’s reactivity is concentration-dependent:
Concentration | Primary Targets | Adduct Type |
---|---|---|
10–50 nM | Lys, Tyr | Monofunctional |
100–500 nM | Cys, Ser, Arg | Cross-linked |
≥1 μM | Multiple residues | Mixed |
At 50 nM, cross-linked adducts dominate in GSTP (e.g., Cys47-Ser46), while 1 μM this compound modifies 8 cysteine residues in Keap1 .
GSTP Modifications
This compound modifies GSTP at 12 residues , including:
-
Cys47 (Michael addition)
-
Ser46 (acylation)
-
Arg13 (acylation)
Adducts detected via LC-MS/MS show a mass increase of +473.3 Da , corresponding to this compound’s molecular weight .
Keap1 Modifications
In Keap1, this compound targets:
Residue | Modification Type | Functional Impact |
---|---|---|
Cys273 | Michael addition | Disrupts Keap1-Cul3 binding |
Tyr85 | Acylation | Stabilizes Nrf2 binding |
Cys288 | Michael addition | Reduces Nrf2 ubiquitination |
Cys151, a common electrophile target, is notably unmodified by this compound .
Biological Implications of Chemical Reactivity
-
Nrf2 Activation : Acylation of Keap1’s Tyr85 enhances Nrf2 release, upregulating antioxidant genes (e.g., HO-1, NQO1) .
-
Anti-Inflammatory Effects : Cross-linking adducts in GSTP and Keap1 reduce pro-inflammatory cytokine production (e.g., IL-6, KC) .
-
Selectivity : Low this compound concentrations (10–100 nM) preferentially modify regulatory residues (e.g., Tyr85), while higher doses induce broad cross-linking .
This compound’s dual reactivity enables precise targeting of redox and inflammatory pathways, making it a potent tool for studying protein-electrophile interactions. Its adducts’ structural and functional diversity underscores the importance of concentration-dependent profiling in therapeutic applications .
Scientific Research Applications
Anti-Cancer Properties
Mechanism of Action:
CDDO-Im exhibits potent anti-cancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of cancer stem cell populations. It has shown effectiveness against various cancer types, including breast cancer, leukemia, and melanoma.
Case Studies:
- A study demonstrated that this compound significantly inhibited tumorsphere formation in triple-negative breast cancer cells (SUM159), affecting the cancer stem cell subpopulation marked by CD24−/EpCAM+ cells. Treatment resulted in decreased sphere-forming efficiency and size, alongside down-regulation of key stem cell signaling pathways such as Notch and TGF-β/Smad .
- In another investigation involving myeloma and leukemia cell lines, this compound induced apoptosis and inhibited growth by up-regulating genes associated with apoptosis and down-regulating Myc protein levels .
Cancer Type | Effect of this compound | Mechanism |
---|---|---|
Triple-Negative Breast | Inhibits tumorsphere formation | Targets cancer stem cells; down-regulates signaling |
Leukemia | Induces apoptosis | Up-regulates apoptotic genes; inhibits Myc protein |
Melanoma | Suppresses tumor growth in vivo | Induces differentiation; modulates redox balance |
Protection Against Oxidative Stress
Mechanism of Action:
this compound enhances Nrf2 signaling pathways, which are crucial for cellular defense against oxidative stress. This property makes it a candidate for protecting tissues from damage caused by reactive oxygen species.
Case Studies:
- Research indicated that this compound provided significant protection against hyperoxic acute lung injury in mice by increasing Nrf2-regulated cytoprotective gene expression .
- Another study highlighted its protective effects against acetaminophen-induced hepatic injury through the up-regulation of Nrf2-dependent cytoprotective genes .
Condition | Effect of this compound | Mechanism |
---|---|---|
Hyperoxic Acute Lung Injury | Protects lung tissue | Enhances Nrf2 signaling |
Acetaminophen Hepatotoxicity | Protects liver from oxidative damage | Induces Nrf2-dependent gene expression |
Anti-Inflammatory Effects
Mechanism of Action:
this compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase and cyclooxygenase-2.
Case Studies:
- A study demonstrated that this compound inhibited IL-2 secretion in a Nrf2-dependent manner, showcasing its potential in managing inflammatory conditions .
- Additionally, it was noted that this compound could reduce inflammation in models of acute lung injury, further solidifying its role as an anti-inflammatory agent .
Condition | Effect of this compound | Mechanism |
---|---|---|
Inflammatory Models | Reduces pro-inflammatory cytokines | Inhibits iNOS and COX-2 production |
Mechanism of Action
CDDO-Imidazolide exerts its effects through multiple mechanisms:
Nrf2 Activation: It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant and detoxification genes.
PPARγ Activation: It binds to and activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and cell differentiation.
STAT3 Inhibition: It inhibits the signal transducer and activator of transcription 3 (STAT3) pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
CDDO-Imidazolide is compared with other similar compounds, such as:
2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO): CDDO-Imidazolide is approximately 10-fold more potent than CDDO in inhibiting cancer cell proliferation.
CDDO-Methyl Ester (CDDO-Me):
Other Triterpenoids: Compounds like oleanolic acid and ursolic acid have weaker biological activities compared to CDDO-Imidazolide.
CDDO-Imidazolide stands out due to its higher potency and broader range of biological activities, making it a promising candidate for further research and development .
Biological Activity
CDDO-Im (CDDO-imidazolide) is a synthetic triterpenoid compound known for its potent biological activities, particularly its role as an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation. Research has shown that this compound exhibits a range of biological activities including antioxidant, anti-inflammatory, and anticancer effects.
Nrf2 Pathway Activation
This compound activates the Nrf2 pathway, leading to the upregulation of various cytoprotective genes. This activation results in increased expression of antioxidant enzymes such as Heme oxygenase-1 (HO-1) , NAD(P)H:quinone oxidoreductase 1 (NQO1) , and Glutamate-cysteine ligase catalytic subunit (GCLc) . The following table summarizes key findings related to Nrf2 activation by this compound:
Cytoprotective Effects
The protective effects of this compound extend beyond Nrf2 activation. Studies indicate that this compound also enhances autophagy and protects against mitochondrial dysfunction and ROS overproduction. For instance, in liver ischemia-reperfusion injury models, this compound treatment led to:
- Increased levels of LC3B-II, indicating enhanced autophagy.
- Decreased levels of malondialdehyde (MDA), a marker of oxidative stress.
- Reduction in circulating mitochondrial DNA, suggesting less mitochondrial damage.
Renal Protection
A study demonstrated that this compound significantly improved outcomes in acute kidney injury (AKI) models. Mice treated with this compound showed:
- Improved renal function and histology.
- Decreased levels of inflammatory cytokines such as IL-6 and G-CSF.
- Upregulation of cytoprotective genes associated with the Nrf2 pathway .
Hepatic Protection
In models of liver ischemia-reperfusion injury, this compound pretreatment resulted in:
- Enhanced survival rates compared to control groups.
- Reduced hepatocyte apoptosis through the modulation of Bcl2 family proteins.
- Increased autophagic flux as evidenced by CYTO-ID assays .
Clinical Implications
This compound's biological activities have led to its investigation in various clinical contexts, particularly concerning cancer therapy and organ protection during ischemic events. Its ability to modulate oxidative stress responses makes it a candidate for therapeutic interventions in diseases characterized by inflammation and oxidative damage.
Antitumor Activity
Research has indicated that this compound exhibits significant antiangiogenic and antitumor properties in rodent models, making it a promising candidate for cancer therapy . The mechanism involves the suppression of tumor growth through the induction of apoptosis and inhibition of cell proliferation.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of CDDO-Im in cancer prevention, and how are they identified?
this compound primarily targets Nrf2, PPARα (Ki = 232 nM), and PPARγ (Ki = 344 nM), which regulate antioxidant response and metabolic pathways. Methodologically, targets are identified via:
- Chemical proteomics : Biotinylated analogs (e.g., TP-304) isolate binding partners .
- Transcriptomic profiling : Microarray analysis of this compound-treated HUVECs reveals Nrf2-dependent upregulation of cytoprotective genes (e.g., HMOX1, NQO1) .
- Structural docking : Autodock Vina validates binding affinities (e.g., this compound's interaction with KEAP1 Cys151, critical for Nrf2 activation) .
Q. Which experimental models are standard for evaluating this compound's anticancer effects?
Key models include:
- In vitro : Human leukemia (U937), breast cancer (MDA-MB-231), and multiple myeloma (MM) cell lines to assess apoptosis (IC50: 10–30 nM) and cell cycle arrest .
- In vivo : High-fat diet (HFD)-fed mice for metabolic studies, ConA-induced hepatitis models for liver protection, and carcinogen-induced (e.g., aflatoxin) hepatocellular carcinoma in rats .
- Ex vivo : Primary mouse macrophages for anti-inflammatory assays (e.g., iNOS suppression at 10 nM) .
Advanced Research Questions
Q. How can network pharmacology resolve this compound's multi-target effects in anti-angiogenesis?
A three-step integrative approach is used:
- Data integration : Merge transcriptomic (GSE71622), proteomic (CMAP), and chemoproteomic (TP-304 targets) datasets to identify vascular endothelial growth factor (VEGF)-linked pathways .
- Venn analysis : Overlap DEGs from HUVECs at 6/24-hour treatments to pinpoint angiogenesis regulators (e.g., VEGFA, HIF1A) .
- STRING network modeling : Prioritize top 30 targets (e.g., MAPK1, STAT3) based on connectivity scores (>0.7) and validate via molecular docking (binding energy ≤ -9.0 kcal/mol) .
Q. How do researchers reconcile discrepancies in this compound's lipid metabolism effects between wild-type and Nrf2-disrupted models?
Contradictions arise in hepatic lipid homeostasis:
- Nrf2-dependent effects : this compound reduces liver fat by 40% in HFD-fed wild-type mice but not in Nrf2-null mice. Methodology includes Oil Red O staining and qPCR of lipogenic genes (Fasn, Acaca) .
- Nrf2-independent mechanisms : In Nrf2-null models, this compound still induces transient hypophagia and fat oxidation via PPARα, measured via indirect calorimetry (e.g., 8.5% increase in energy expenditure) .
Q. What methodologies confirm this compound's dual pro-apoptotic and cytoprotective roles?
- ROS-dependent apoptosis : In MM cells, this compound induces caspase-3/8/9 activation and PARP cleavage (500 nM, 6-hour exposure). NAC pretreatment reverses effects, confirming redox imbalance .
- Cytoprotection : In hepatocytes, this compound upregulates Nrf2-mediated genes (e.g., GST, NQO1), validated via ARE-luciferase reporter assays (70-fold induction at 300 nM) .
Q. Methodological Challenges & Solutions
Q. How is this compound's cell cycle arrest mechanism validated in leukemia models?
- BrdU/7AAD flow cytometry : this compound (62.5 nM) induces G0/G1 arrest in WM cells, with >90% viability at 24 hours .
- Time-course transcriptomics : Early-phase (0.5–1 hour) upregulation of MYC and FOS in HUVECs, followed by Nrf2-driven cytoprotection at 3–6 hours .
Q. What strategies address this compound's limited clinical translation despite preclinical efficacy?
Properties
IUPAC Name |
(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43N3O3/c1-29(2)10-12-34(28(40)37-15-14-36-20-37)13-11-33(7)26(22(34)18-29)23(38)16-25-31(5)17-21(19-35)27(39)30(3,4)24(31)8-9-32(25,33)6/h14-17,20,22,24,26H,8-13,18H2,1-7H3/t22-,24-,26-,31-,32+,33+,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFBYYCNYVFPKD-FMIDTUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=CN=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433315 | |
Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443104-02-7 | |
Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.